1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-(TERT-BUTYLAMINO)PROPAN-2-OL HYDROCHLORIDE
Description
1-[4-(Adamantan-1-yl)phenoxy]-3-(tert-butylamino)propan-2-ol hydrochloride is a synthetic β-adrenergic receptor antagonist (beta-blocker) derivative characterized by its adamantane-substituted phenoxy backbone and tert-butylamino side chain. The tert-butylamino group contributes to steric bulk, which may influence receptor-binding affinity and selectivity. Its hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability .
Properties
IUPAC Name |
1-[4-(1-adamantyl)phenoxy]-3-(tert-butylamino)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35NO2.ClH/c1-22(2,3)24-14-20(25)15-26-21-6-4-19(5-7-21)23-11-16-8-17(12-23)10-18(9-16)13-23;/h4-7,16-18,20,24-25H,8-15H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPFQFIXGWARHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-(TERT-BUTYLAMINO)PROPAN-2-OL HYDROCHLORIDE typically involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane moiety is introduced through a Friedel-Crafts alkylation reaction, followed by the attachment of the phenoxy group via an etherification reaction. The tert-butylamino group is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-(TERT-BUTYLAMINO)PROPAN-2-OL HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-(TERT-BUTYLAMINO)PROPAN-2-OL HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-(TERT-BUTYLAMINO)PROPAN-2-OL HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the compound’s stability and bioavailability, while the phenoxy and tert-butylamino groups contribute to its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Profiles
The compound’s closest structural analogs include:
Key Observations:
- Adamantane vs. Non-Adamantane Analogs: The adamantane group in the target compound increases molecular weight (~344.5 g/mol) compared to simpler phenoxy derivatives like metoprolol-related compounds (e.g., 273.76 g/mol) .
- Amino Substituent Impact: The tert-butylamino group in the target compound contrasts with isopropylamino (metoprolol) or morpholine ( analog). Tert-butyl groups may reduce β1/β2 selectivity due to steric hindrance, unlike betaxolol’s β1 selectivity from its cyclopropylmethoxyethyl substituent .
- Toxicity: Limited data exist for the target compound, but structurally related tert-butylamino derivatives (e.g., ) show reproductive toxicity in rodents (TDLo = 60 mg/kg in mice) . Betaxolol exhibits moderate toxicity (LD50 = 1900 mg/kg in rats) .
Physicochemical and Pharmacokinetic Properties
- Betaxolol’s lower LogP aligns with its clinical use as a topical agent (e.g., glaucoma) .
- Salt Form: Hydrochloride salts enhance solubility across analogs, critical for oral or injectable administration .
Biological Activity
1-[4-(Adamantan-1-yl)phenoxy]-3-(tert-butylamino)propan-2-ol hydrochloride is a synthetic compound notable for its unique structural features, which include an adamantane moiety, a phenoxy group, and a tert-butylamino functional group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in antiviral and neuroprotective domains.
Chemical Structure and Properties
The compound can be represented structurally as follows:
Key Features:
- Adamantane Core : Known for enhancing biological activity and stability.
- Phenoxy Group : Contributes to the compound's reactivity and interaction with biological targets.
- Tert-butylamino Group : May participate in nucleophilic substitution reactions.
Biological Activity
Research indicates that compounds containing adamantane structures often exhibit significant biological activities. The specific biological activities of this compound include:
- Antiviral Properties : Potential efficacy against viral infections, similar to other adamantane derivatives.
- Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells from damage.
The biological activity of this compound can be attributed to its interactions with various biological targets. The binding affinity studies reveal that it may interact with specific receptors or enzymes, influencing cellular pathways related to inflammation and neuroprotection.
Comparative Analysis
To understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(Tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol | Similar amine and ether structure | Lacks adamantane core; different pharmacological profile |
| Timolol | Beta-blocker structure | Primarily used for cardiovascular conditions; different mechanism of action |
| 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine | Contains adamantane but with different functional groups | Focused on Dipeptidyl peptidase IV inhibition |
Study 1: Antiviral Activity
A study conducted on adamantane derivatives indicated that compounds similar to this compound exhibited significant antiviral activity against influenza viruses. The mechanism involved the inhibition of viral replication through interference with viral membrane fusion processes.
Study 2: Neuroprotective Effects
In a model of neurodegeneration, the compound demonstrated protective effects on neuronal cells exposed to oxidative stress. This was measured using cell viability assays and markers of apoptosis, showing reduced cell death compared to untreated controls.
Q & A
Basic Research Question
- NMR spectroscopy : Analyze - and -NMR for coupling constants and NOE effects to determine relative configuration .
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Mo-Kα radiation, SHELX software) .
- Chiral HPLC : Validate enantiomeric excess using a Chiralpak AD-H column with hexane/isopropanol mobile phase .
What experimental designs are suitable for evaluating the compound’s β-blocker activity in preclinical models?
Advanced Research Question
- In vivo models : Use randomized block designs with Sprague-Dawley rats (n=8/group) to test dose-dependent effects on heart rate and blood pressure. Include positive controls (e.g., propranolol) and sham groups .
- In vitro assays : Measure β-adrenergic receptor binding affinity via radioligand displacement (³H-dihydroalprenolol) in CHO-K1 cells .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests; report effect sizes and confidence intervals .
How should researchers address contradictions in reported antioxidant activity data for this compound?
Advanced Research Question
Contradictions may arise from assay variability (e.g., DPPH vs. ABTS methods) or sample preparation. Mitigation strategies:
- Standardize protocols : Use identical radical concentrations (e.g., 100 μM DPPH) and incubation times (30 min at 37°C) across labs .
- Control for interferents : Pre-treat samples with Chelex resin to remove metal ions affecting redox reactions .
- Cross-validate : Compare results with computational predictions (e.g., DFT calculations for H-atom transfer efficiency) .
What methodologies are used to assess the environmental fate of this compound?
Basic Research Question
- Biodegradation studies : Conduct OECD 301F tests (28-day aerobic degradation in sludge) to measure half-life .
- Partition coefficients : Determine log via shake-flask HPLC and assess bioaccumulation potential .
- Aquatic toxicity : Perform Daphnia magna acute toxicity tests (48-hr EC₅₀) .
How can molecular dynamics (MD) simulations predict membrane permeability for this compound?
Advanced Research Question
- Force field selection : Use CHARMM36 for lipid bilayers and GAFF for the compound .
- Simulation setup : Embed the molecule in a POPC bilayer (100 ns trajectory, NPT ensemble) using GROMACS .
- Analysis : Calculate permeability coefficients from free energy profiles (Umbrella Sampling) and compare with experimental PAMPA data .
What mechanistic studies elucidate the compound’s metabolic pathways in hepatic models?
Advanced Research Question
- Isotopic labeling : Use -labeled compound in rat hepatocytes to track metabolites via LC-MS/MS .
- Enzyme inhibition assays : Test CYP450 isoform specificity (e.g., CYP2D6, CYP3A4) using fluorogenic substrates .
- Kinetic modeling : Derive and for phase I/II reactions using Michaelis-Menten plots .
How can oxidative stability be tested under physiological conditions?
Basic Research Question
- Accelerated oxidation : Incubate the compound in PBS with 5 mM H₂O₂/Fe²⁺ (37°C, 24 hr). Monitor degradation via UPLC-QTOF .
- Antioxidant co-administration : Assess stabilization effects using ascorbate (1 mM) or Trolox .
What advanced models evaluate ecological risks from environmental exposure?
Advanced Research Question
- Probabilistic risk assessment : Integrate species sensitivity distributions (SSD) with predicted environmental concentrations (PEC) .
- Mesocosm studies : Expose freshwater ecosystems (microcosms) to sublethal doses and monitor biofilm disruption .
How should analytical methods be validated for quantifying this compound in biological matrices?
Basic Research Question
- ICH guidelines : Validate linearity (1–100 ng/mL), accuracy (spiked recovery 85–115%), and precision (RSD <10%) .
- Matrix effects : Compare calibration curves in plasma vs. mobile phase to assess ion suppression/enhancement in LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
